4-(3-Bromobenzoyl)-6,7-dimethoxyquinazoline (WHI-P164) is a novel organic compound identified as a potent inhibitor of triglyceride (TG) synthesis. [] It belongs to the class of dimethoxyquinazolines, characterized by a quinazoline core structure with two methoxy groups and a bromobenzoyl substituent. WHI-P164 has shown potential in preclinical studies for the treatment of atherosclerosis by reducing lipid accumulation. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6